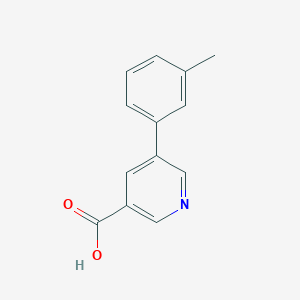

5-(m-Tolyl)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(m-Tolyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core with a meta-tolyl group attached to the fifth position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(m-Tolyl)nicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. These processes are designed to be efficient and environmentally friendly, minimizing the production of harmful by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 5-(m-Tolyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Applications De Recherche Scientifique

5-(m-Tolyl)nicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings

Mécanisme D'action

The mechanism of action of 5-(m-Tolyl)nicotinic acid involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of lipids, thereby reducing lipid levels in the body .

Comparaison Avec Des Composés Similaires

Nicotinic Acid: The parent compound, known for its role in reducing cholesterol levels.

m-Tolyl Derivatives: Other derivatives with similar structures but different substituents on the aromatic ring.

Uniqueness: 5-(m-Tolyl)nicotinic acid is unique due to the presence of the meta-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its efficacy in certain applications compared to other nicotinic acid derivatives .

Activité Biologique

5-(m-Tolyl)nicotinic acid, also known as 5-(3-methylphenyl)nicotinic acid, is a derivative of nicotinic acid characterized by the presence of a m-tolyl group at the 5-position of the pyridine ring. This compound has garnered attention in recent years due to its diverse biological activities and potential applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic uses.

- Molecular Formula : C13H13N1O2

- Molecular Weight : Approximately 213.23 g/mol

This compound interacts with various biological targets, primarily through binding to nicotinic receptors. Notably, it has shown a high affinity for the neuronal acetylcholine receptor alpha-4 (CHRNA4), which is implicated in several neurological processes. The compound promotes the release of prostaglandin D2, influencing local signaling pathways due to its short half-life.

Biochemical Pathways

This compound is involved in multiple biochemical pathways:

- NAD Biosynthesis : It serves as a precursor in the Preiss-Handler pathway for NAD biosynthesis, impacting cellular metabolism and energy production.

- Cell Signaling : It modulates NAD-dependent enzymes affecting glycolysis and the pentose phosphate pathway, thereby influencing metabolic activity and lipid profiles.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Dosage Effects in Animal Models

In animal studies, the effects of this compound have been shown to be dose-dependent:

- Low Doses : Enhance metabolic activity and improve lipid profiles.

- High Doses : May lead to adverse effects, necessitating careful dosage regulation in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within biological systems are mediated by specific transporters such as SLC5A8 and SLC22A1. These transporters facilitate cellular uptake, influencing the compound's bioavailability and efficacy.

Case Study 1: Antimicrobial Properties

In a study examining various nicotinic acid derivatives, compounds similar to this compound demonstrated significant antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) for effective derivatives ranged from 1.95 µg/mL to 15.62 µg/mL .

Case Study 2: Lipid Profile Modulation

A meta-analysis on nicotinic acid derivatives indicated that these compounds could significantly reduce serum phosphorus concentrations while exhibiting additive antilipemic effects. This suggests potential applications for managing dyslipidemia conditions through modulation of lipid profiles .

Propriétés

IUPAC Name |

5-(3-methylphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXMMUCUYGOXEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646970 |

Source

|

| Record name | 5-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-34-4 |

Source

|

| Record name | 5-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.